molecular formula C3H3BF5K B3015041 Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide CAS No. 2416056-30-7

Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide

Cat. No.: B3015041
CAS No.: 2416056-30-7
M. Wt: 183.96
InChI Key: UEDUPIJHOLXDPP-UHFFFAOYSA-N
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Description

Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and a trifluoroborate group. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical stability and unique reactivity, making such compounds valuable in various scientific and industrial applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide typically involves the reaction of 2,2-difluorocyclopropyl derivatives with potassium trifluoroborate. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-boron bonds under mild conditions . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound formed by the coupling of an aryl halide with the organoboron reagent .

Mechanism of Action

The mechanism of action of Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Potassium (2,2-difluorocyclopropyl)trifluoroborate
  • Potassium (1-cyclopropyl-2,2-difluorocyclopropyl)trifluoroboranuide

Uniqueness

Potassium;(2,2-difluorocyclopropyl)-trifluoro-boranuide is unique due to its specific substitution pattern and the presence of both cyclopropyl and trifluoroborate groups. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in organic synthesis and materials science .

Properties

IUPAC Name

potassium;(2,2-difluorocyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BF5.K/c5-3(6)1-2(3)4(7,8)9;/h2H,1H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDUPIJHOLXDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416056-30-7
Record name potassium (2,2-difluorocyclopropyl)trifluoroboranuide
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